Cas no 942-93-8 (5-Chloro-1-oxo-1-phenylpentane)

5-Chloro-1-oxo-1-phenylpentane structure
942-93-8 structure
Product Name:5-Chloro-1-oxo-1-phenylpentane
N.o CAS:942-93-8
MF:C11H13ClO
MW:196.673322439194
MDL:MFCD00039390
CID:807503
Update Time:2025-06-09

5-Chloro-1-oxo-1-phenylpentane Propriedades químicas e físicas

Nomes e Identificadores

    • 1-Pentanone,5-chloro-1-phenyl-
    • 5-chloro-1-phenylpentan-1-one
    • 5-Chloro-1-oxo-1-phenylpentane
    • 4-Chlorobutyl phenyl ketone
    • 5-Chloro-1-phenyl-1-pentanone
    • delta-Chlorovalerophenone
    • 5-Chloro-1-phenyl-1-pentanone (ACI)
    • Valerophenone, 5-chloro- (6CI, 7CI, 8CI)
    • 5-Chlorovalerophenone
    • δ-Chlorovalerophenone
    • MDL: MFCD00039390
    • Inchi: 1S/C11H13ClO/c12-9-5-4-8-11(13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
    • Chave InChI: HTQNQSPMTCJERU-UHFFFAOYSA-N
    • SMILES: O=C(CCCCCl)C1C=CC=CC=1

Propriedades Computadas

  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 1
  • Contagem de Átomos Pesados: 13
  • Contagem de Ligações Rotativas: 5

Propriedades Experimentais

  • Densidade: 1.081±0.06 g/cm3 (20 ºC 760 Torr),
  • Ponto de Fusão: 176-178 ºC
  • Solubilidade: Very 微溶 (0.15 g/L) (25 ºC),

5-Chloro-1-oxo-1-phenylpentane Preçomais >>

Categorias Relacionadas No. Product Name Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
CCZ0001-1g
5-chloro-1-phenylpentan-1-one
942-93-8 99%
1g
$380 2023-09-07
TRC
C066565-250mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
250mg
$ 240.00 2022-06-06
TRC
C066565-500mg
5-Chloro-1-oxo-1-phenylpentane
942-93-8
500mg
$ 395.00 2022-06-06
eNovation Chemicals LLC
D641471-1g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
1g
$420 2024-06-05
eNovation Chemicals LLC
D641471-5g
5-chloro-1-phenylpentan-1-one
942-93-8 97%
5g
$1200 2024-06-05
Fluorochem
203614-1g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
1g
£249.00 2022-03-01
Fluorochem
203614-2g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
2g
£424.00 2022-03-01
Fluorochem
203614-5g
5-Chloro-1-oxo-1-phenylpentane
942-93-8 97%
5g
£730.00 2022-03-01
Key Organics Ltd
MS-20973-1G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
1g
£411.00 2025-02-08
Key Organics Ltd
MS-20973-5G
5-Chloro-1-oxo-1-phenylpentane
942-93-8 >95%
5g
£923.00 2025-02-08

5-Chloro-1-oxo-1-phenylpentane Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Chloroform ;  1.5 h, rt
Referência
5-Chloro-1-phenylpentan-1-one
Bechmann, Nicole; Kniess, Torsten; Pietzsch, Jens; Koenig, Jonas; Koeckerling, Martin, IUCrData, 2016, 1(1),

Método de produção 2

Condições de reacção
1.1 Solvents: Ethanol ;  30 min, < 5 °C; 2 h, rt
Referência
Small molecule CMKLR1 antagonists such as α-NETA analogs in inflammatory disease
, United States, , ,

Método de produção 3

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  25 min, 0 °C; 1 h, 0 °C; 1 h, 20 °C
Referência
Polymethylene derivatives of nucleic bases bearing ω-functional groups. VIII. ω-Oxo-ω-phenylalkylpyrimidines and -purines
Komissarov, V. V.; Kritzyn, A. M., Russian Journal of Bioorganic Chemistry, 2010, 36(4), 477-487

Método de produção 4

Condições de reacção
1.1 Solvents: Tetrahydrofuran ;  90 min, 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  3 h, reflux
Referência
Evaluation of bifunctional chiral phosphine oxide catalysts for the asymmetric hydrosilylation of ketimines
Warner, Christopher J. A.; Berry, Sian S.; Jones, Simon, Tetrahedron, 2019, 75(50),

Método de produção 5

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  10 min, 0 °C; 30 min, 0 °C
Referência
Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans
Monasterolo, Claudio; Muller-Bunz, Helge; Gilheany, Declan G., Chemical Science, 2019, 10(26), 6531-6538

Método de produção 6

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  1 h, 0 °C
1.2 Reagents: Water
Referência
Visible-Light-Promoted Site-Specific and Diverse Functionalization of a C(sp3)-C(sp3) Bond Adjacent to an Arene
Wang, Yaxin; Wang, Nengyong; Zhao, Jianyou; Sun, Minzhi; You, Huichao; et al, ACS Catalysis, 2020, 10(12), 6603-6612

Método de produção 7

Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran
1.2 -
1.3 Reagents: Boron trifluoride etherate Solvents: Acetone ,  Water
Referência
Reaction of ω-azido ketones with triphenylphosphine. A general synthesis of cyclic imines
Vaultier, M.; Lambert, P. H.; Carrie, R., Bulletin de la Societe Chimique de France, 1986, (1), 83-92

Método de produção 8

Condições de reacção
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Benzene ,  Water ;  24 h, rt
1.2 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Acetonitrile ;  2 - 3 atm, 70 °C
Referência
Palladium and visible-light mediated carbonylative Suzuki-Miyaura coupling of unactivated alkyl halides and aryl boronic acids
Roslin, Sara; Odell, Luke R., Chemical Communications (Cambridge, 2017, 53(51), 6895-6898

Método de produção 9

Condições de reacção
1.1 Reagents: Triethylamine ,  Chlorodimethylphenylsilane Catalysts: 1,10-Phenanthroline Solvents: Dimethylformamide ;  12 h, rt
Referência
A new approach for the copper-catalyzed functionalization of alkyl hydroperoxides with organosilicon compounds via in-situ-generated alkylsilyl peroxides
Zhong, Wenfeng; Xu, Weiping; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron, 2022, 112,

Método de produção 10

Condições de reacção
1.1 Reagents: Trichloromethylsilane Catalysts: Triethylamine ,  Cuprous iodide Solvents: Dimethylformamide ;  12 h, 28 °C
Referência
In-situ-generation of alkylsilyl peroxides from alkyl hydroperoxides and their subsequent copper-catalyzed functionalization with organosilicon compounds
Xu, Weiping; Zhong, Wenfeng; Yang, Qin; Kato, Terumasa; Liu, Yan; et al, Tetrahedron Letters, 2021, 75,

Método de produção 11

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  30 min, cooled; 1 h, cooled; 5 min, reflux
Referência
Thermal decomposition of cyclic N,N-dimethylhydrazonium fluoroborates
Subramaniam, Girija, 1980, , ,

Método de produção 12

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  2 h, 25 °C
Referência
Copper-catalyzed radical ring-opening halogenation with HX
Liu, Shuai; Bai, Ming; Xu, Peng-Fei; Sun, Qing-Xin; Duan, Xin-Hua; et al, Chemical Communications (Cambridge, 2021, 57(69), 8652-8655

Método de produção 13

Condições de reacção
1.1 Reagents: Hydrochloric acid Catalysts: Cupric acetate Solvents: N-Methyl-2-pyrrolidone ,  Water ;  1 h, rt
Referência
Green preparation of haloalkyl ketone using hydrogen halide as halogen source
, China, , ,

Método de produção 14

Condições de reacção
1.1 Reagents: Aluminum chloride Solvents: Benzene
1.2 Reagents: Water
Referência
Synthesis and some properties of 6-[(ω-aroylbutyl)thio]purines
Gromov, M. Yu.; Skachilova, S. Ya.; Aleksandrova, E. V.; Kochergin, P. M., Chemistry of Heterocyclic Compounds (New York)(Translation of Khimiya Geterotsiklicheskikh Soedinenii), 2000, 35(10), 1225-1229

Método de produção 15

Condições de reacção
1.1 Catalysts: Aluminum chloride ;  0 °C; 1 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
Hypoiodite-Catalyzed Oxidative Umpolung of Indoles for Enantioselective Dearomatization
Tanaka, Hiroki; Ukegawa, Naoya; Uyanik, Muhammet ; Ishihara, Kazuaki, Journal of the American Chemical Society, 2022, 144(13), 5756-5761

Método de produção 16

Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water
Referência
Preparation of ω-chloroimines
Sulmon, Paul; De Kimpe, Norbert; Schamp, Niceas, Synthesis, 1989, (1), 8-12

Método de produção 17

Condições de reacção
1.1 Reagents: tert-Butyl hypochlorite Catalysts: 1,10-Phenanthroline ,  Silver triflate Solvents: Acetonitrile ;  48 h, rt
Referência
Regioselective Synthesis of Carbonyl-Containing Alkyl Chlorides via Silver-Catalyzed Ring-Opening Chlorination of Cycloalkanols
Huang, Feng-Qing; Xie, Jian; Sun, Jian-Guo; Wang, Yue-Wei; Dong, Xin; et al, Organic Letters, 2016, 18(4), 684-687

Método de produção 18

Condições de reacção
1.1 Catalysts: Aluminum chloride Solvents: Benzene ;  0 °C; 1 h, 0 °C
1.2 Solvents: Water
Referência
α-Oxo-Ketenimines from Isocyanides and α-Haloketones: Synthesis and Divergent Reactivity
Mamboury, Mathias; Wang, Qian; Zhu, Jieping, Chemistry - A European Journal, 2017, 23(52), 12744-12748

Método de produção 19

Condições de reacção
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  7.5 min, 50 °C
1.2 Solvents: Diethyl ether ;  20 min, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
Referência
Grignard Reagents on a Tab: Direct Magnesium Insertion under Flow Conditions
Huck, Lena; de la Hoz, Antonio ; Diaz-Ortiz, Angel; Alcazar, Jesus, Organic Letters, 2017, 19(14), 3747-3750

Método de produção 20

Condições de reacção
1.1 Reagents: Chlorosuccinimide ,  Potassium persulfate Catalysts: Silver nitrate Solvents: 1,2-Dichloroethane ,  Water ;  8 h, 25 °C
Referência
Regiospecific synthesis of distally chlorinated ketones via C-C bond cleavage of cycloalkanols
Fan, Xuefeng; Zhao, Huijun; Yu, Jiajia; Bao, Xiaoguang; Zhu, Chen, Organic Chemistry Frontiers, 2016, 3(2), 227-232

5-Chloro-1-oxo-1-phenylpentane Raw materials

5-Chloro-1-oxo-1-phenylpentane Preparation Products

Fornecedores recomendados
Enjia Trading Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Enjia Trading Co., Ltd
Shanghai Joy Biotech Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Joy Biotech Ltd
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
SHOCHEM(SHANGHAI) CO.,lTD